2,2-Diethoxy-5,5-dimethyl-1,3-dioxane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

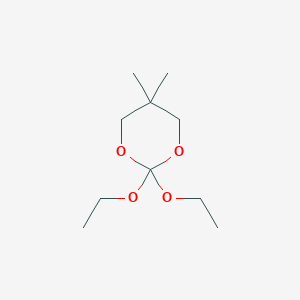

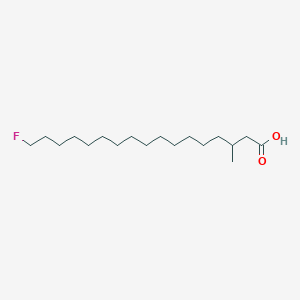

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane, also known as DDM, is a chemical compound that has been widely used in various scientific research applications. DDM is a cyclic acetal that is commonly used as a protecting group for aldehydes and ketones in organic synthesis.

Mecanismo De Acción

The mechanism of action of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane is based on its ability to form stable complexes with aldehydes and ketones through a hemiacetal or acetal linkage. The protecting group can be removed under mild conditions using acid or base catalysis to regenerate the aldehyde or ketone. The stability of the this compound complex depends on the steric and electronic properties of the aldehyde or ketone and the reaction conditions.

Biochemical and Physiological Effects:

This compound is a relatively non-toxic compound that has low acute toxicity and no mutagenic or carcinogenic properties. In vitro and in vivo studies have shown that this compound has no significant effect on cell viability, proliferation, or apoptosis. This compound has been shown to be metabolized to diethyl ether and 2,2-dimethyl-1,3-propanediol in vivo, which are both non-toxic compounds.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane as a protecting group for aldehydes and ketones include its high stability, easy removal under mild conditions, and compatibility with a wide range of reaction conditions and functional groups. The limitations of using this compound include its relatively low yield of synthesis, sensitivity to water and oxygen, and potential interference with some analytical methods.

Direcciones Futuras

There are several future directions for the use of 2,2-Diethoxy-5,5-dimethyl-1,3-dioxane in scientific research. One direction is the development of more efficient and selective synthesis methods for this compound and related cyclic acetals. Another direction is the application of this compound in the synthesis of complex natural products and pharmaceuticals. In drug discovery, this compound can be used as a solubilizing agent for poorly soluble drugs and as a stabilizer for protein drugs. In biotechnology, this compound can be used to solubilize and stabilize membrane proteins for structural and functional studies. Finally, the use of this compound in combination with other protecting groups and synthetic methods can lead to the development of new and efficient strategies for organic synthesis.

Métodos De Síntesis

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane can be synthesized through the reaction of diethyl acetal with 2,2-dimethyl-1,3-propanediol in the presence of a strong acid catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form this compound with a yield of approximately 75%.

Aplicaciones Científicas De Investigación

2,2-Diethoxy-5,5-dimethyl-1,3-dioxane has been widely used in various scientific research applications, including organic synthesis, drug discovery, and biotechnology. As a protecting group for aldehydes and ketones, this compound has been used to synthesize a wide range of organic compounds, including natural products, pharmaceuticals, and materials. In drug discovery, this compound has been used as a solubilizing agent for poorly soluble drugs and as a stabilizer for protein drugs. In biotechnology, this compound has been used to solubilize and stabilize membrane proteins for structural and functional studies.

Propiedades

Número CAS |

128773-25-1 |

|---|---|

Fórmula molecular |

C10H20O4 |

Peso molecular |

204.26 g/mol |

Nombre IUPAC |

2,2-diethoxy-5,5-dimethyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O4/c1-5-11-10(12-6-2)13-7-9(3,4)8-14-10/h5-8H2,1-4H3 |

Clave InChI |

ZQKDGEOBBOJNHB-UHFFFAOYSA-N |

SMILES |

CCOC1(OCC(CO1)(C)C)OCC |

SMILES canónico |

CCOC1(OCC(CO1)(C)C)OCC |

Sinónimos |

1,3-Dioxane,2,2-diethoxy-5,5-dimethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}-N-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B151069.png)